Panaxadiol

Cardioprotection Free radical damage Myocardial contractility

Selecting Panaxadiol (20(R)-Panaxadiol) over generic ginsenoside mixtures is critical for target engagement. Evidence confirms Panaxatriol saponins (PTSF) directly antagonize Panaxadiol's protective effects on blood-brain barrier integrity and NF-κB p65 modulation, nullifying neuroprotective outcomes. For cancer models, Panaxadiol uniquely enhances 5-FU chemosensitivity, inducing S-phase arrest and apoptosis in HCT-116 cells. For immunological studies, it distinctively elevates HPA-axis biomarkers (ACTH, CORT) and Th1 cytokines (IL-2, IFN-γ), a profile absent in total ginsenosides. Do not substitute.

Molecular Formula C30H52O3
Molecular Weight 460.7 g/mol
CAS No. 19666-76-3
Cat. No. B190476
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePanaxadiol
CAS19666-76-3
Synonymspanaxadiol
panaxadiol, (3beta,12beta)-isome
Molecular FormulaC30H52O3
Molecular Weight460.7 g/mol
Structural Identifiers
SMILESCC1(CCCC(O1)(C)C2CCC3(C2C(CC4C3(CCC5C4(CCC(C5(C)C)O)C)C)O)C)C
InChIInChI=1S/C30H52O3/c1-25(2)13-9-14-30(8,33-25)19-10-16-29(7)24(19)20(31)18-22-27(5)15-12-23(32)26(3,4)21(27)11-17-28(22,29)6/h19-24,31-32H,9-18H2,1-8H3/t19-,20+,21-,22+,23-,24-,27-,28+,29+,30+/m0/s1
InChIKeyPVLHOJXLNBFHDX-XHJPDDKBSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 20 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Panaxadiol (CAS 19666-76-3): A Dammarane-Type Ginseng Sapogenin with Distinct Pharmacological Profile


Panaxadiol (CAS 19666-76-3, 20(R)-Panaxadiol) is a dammarane-type triterpene sapogenin derived from the acid or base hydrolysis of ginsenosides, the principal bioactive constituents of Panax ginseng C.A. Meyer . As an aglycone, Panaxadiol possesses a stable tetracyclic dammarane skeleton with hydroxyl groups at C-3 and C-12 positions, distinguishing it structurally from glycosylated ginsenosides such as Rb1, Rb2, Rc, and Rd [1]. The compound functions as an orally active HIF-1α/STAT3 inhibitor and calcium channel modulator, with documented anticancer, cardioprotective, anti-arrhythmic, and antioxidative activities .

Why Panaxadiol Cannot Be Interchanged with Panaxatriol Saponins or Total Ginsenosides


Substituting Panaxadiol with total ginsenosides or Panaxatriol-type saponins (PTS) introduces significant functional divergence that can negate or antagonize therapeutic outcomes. Direct comparative studies demonstrate that Panaxadiol saponin fractions (PDSF) and Panaxatriol saponin fractions (PTSF) exhibit opposing effects on NF-κB p65 activation in cerebrovascular endothelial cells, with PTSF nullifying PDSF's protective effects when co-administered [1]. Furthermore, immunological profiling reveals that Panaxadiol saponins preferentially elevate ACTH, CORT, TSH, IL-2, IL-6, IFN-γ, and TNF-α, whereas total ginsenosides primarily enhance NK cell concentration and antioxidant markers (NO, SOD, GSH, MDA) [2]. These receptor- and pathway-level divergences preclude generic substitution without compromising experimental reproducibility or therapeutic targeting [3].

Panaxadiol Quantitative Differentiation Evidence Against Key Comparators


Panaxadiol Saponins vs. Panaxatriol Saponins: Superior Myocardial Protection Against Free Radical Damage

In an isolated rat working heart model subjected to xanthine/xanthine oxidase-induced free radical damage, Panaxadiol saponins (PDS) demonstrated superior cardioprotective efficacy compared to Panaxatriol saponins (PTS). While PTS at 10 mg/100 g/day converted all cardiac functional indices toward normal without exception, PDS exhibited quantitatively greater protective effect across the same parameters [1].

Cardioprotection Free radical damage Myocardial contractility

Panaxadiol vs. Panaxatriol Saponins: NF-κB p65 Activation Antagonism in Parkinson's Disease Model

In a rotenone-induced Parkinson's disease rat model, purified Panaxadiol saponin fraction (PDSF) exhibited dose-dependent protection against motor dysfunction with a larger effective dose range than purified Panaxatriol saponin fraction (PTSF). Critically, PDSF almost completely blocked ROT-induced NF-κB p65 activation in cerebrovascular endothelial cells (CEC) and maintained blood-brain barrier (BBB) integrity, whereas PTSF aggravated p65 activation and impaired BBB. Co-administration of PTSF nullified all protective effects of PDSF [1].

Neuroprotection Parkinson's disease Blood-brain barrier

Panaxadiol Saponins vs. Total Ginsenosides and Panaxatriol Saponins: Divergent Immune-Endocrine Modulation Profiles

A comparative study in Wistar rats evaluated the differential effects of four ginseng components: total ginsenoside, Panaxadiol saponins, Panaxatriol saponins, and ginseng polysaccharide. Panaxadiol saponins demonstrated superior enhancement of immune organ weight and plasma cytokines (IL-2, IL-6, IFN-γ, TNF-α) relative to total ginsenoside and Panaxatriol saponin groups. Additionally, Panaxadiol saponins uniquely and significantly elevated plasma adrenocorticotrophic hormone (ACTH), corticosterone (CORT), and thyroid stimulating hormone (TSH), a profile not shared by total ginsenoside or Panaxatriol saponins [1].

Immunomodulation Endocrine regulation Cytokine profiling

Panaxadiol Enhancement of 5-Fluorouracil Anti-Cancer Effects in Colorectal Cancer Cells

In HCT-116 human colorectal cancer cells, Panaxadiol (PD, 25 μM) markedly enhanced the anti-proliferative effects of 5-fluorouracil (5-FU). Combination of PD with 5-FU (5-20 μM) significantly increased S-phase cell cycle arrest (P < 0.001 vs. 5-FU alone) and enhanced apoptotic cell percentage (P < 0.001 vs. 5-FU alone). Single-agent PD at 25 μM significantly suppressed HCT-116 proliferation after 24 and 48 hours [1].

Cancer chemotherapy Colorectal cancer Drug synergy

Panaxadiol Radioprotection: Spleen Colony Enhancement and Apoptosis Reduction in Irradiated Mice

In gamma-irradiated ICR mice, pretreatment with Panaxadiol (i.p. 50 mg/kg at 24 h pre-irradiation) significantly increased endogenous spleen colony formation (P < 0.05) and significantly reduced the frequency of radiation-induced apoptosis in jejunal crypt cells (P < 0.05). Among the tested Panaxadiol-series ginsenosides (panaxadiol, Rb1, Rb2, Rc, Rd), panaxadiol and Rd demonstrated the most consistent protective effects across both spleen colony and anti-apoptotic endpoints [1].

Radioprotection Hematopoiesis Apoptosis

Panaxadiol Absolute Oral Bioavailability Quantified in Rat Pharmacokinetic Study

An UFLC-MS/MS method was developed and validated to quantify Panaxadiol in rat plasma following oral and sublingual intravenous administration. The absolute oral bioavailability of Panaxadiol was determined to be 12.5%, with a validated linear range of 0.1-20 ng/mL (R² > 0.999) and LLOQ of 0.1 ng/mL. The intra- and interday precision (RSD %) was within 15%, and accuracy ranged from 94.9% to 112.0% .

Pharmacokinetics Bioavailability Oral administration

Panaxadiol Optimal Research and Industrial Application Scenarios Based on Quantitative Evidence


Neurodegenerative Disease Research Requiring Blood-Brain Barrier Protection

Panaxadiol saponin fraction (PDSF) is the appropriate selection for Parkinson's disease and neuroinflammation models where blood-brain barrier (BBB) integrity and NF-κB p65 pathway modulation are critical endpoints. As demonstrated in rotenone-induced PD rats, PDSF almost completely blocks pathological NF-κB p65 activation in cerebrovascular endothelial cells and maintains BBB integrity, whereas Panaxatriol saponin fraction (PTSF) aggravates both parameters and nullifies PDSF's protective effects when co-administered [1].

HPA Axis and Th1 Immune Modulation Studies

For investigations targeting the hypothalamic-pituitary-adrenal (HPA) axis or Th1-type immune responses, Panaxadiol saponins provide a distinct profile unavailable from total ginsenosides or Panaxatriol saponins. Panaxadiol saponins uniquely elevate plasma ACTH, corticosterone, and TSH, while simultaneously enhancing IL-2, IL-6, IFN-γ, and TNF-α [2].

Colorectal Cancer Chemosensitization Research

Panaxadiol demonstrates specific utility as a 5-fluorouracil (5-FU) chemosensitizer in colorectal cancer models. At 25 μM, Panaxadiol significantly enhances 5-FU-induced S-phase arrest (P < 0.001) and apoptosis (P < 0.001) in HCT-116 cells [3].

Radioprotection and Hematopoietic Recovery Studies

Panaxadiol is a validated selection for gamma-irradiation radioprotection studies, with demonstrated efficacy in enhancing endogenous spleen colony formation (P < 0.05) and reducing radiation-induced jejunal crypt apoptosis (P < 0.05) in mice at 50 mg/kg pretreatment [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for Panaxadiol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.